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molecular formula C3H7N B1314981 (R)-2-Methylaziridine CAS No. 83647-99-8

(R)-2-Methylaziridine

Cat. No. B1314981
M. Wt: 57.09 g/mol
InChI Key: OZDGMOYKSFPLSE-GSVOUGTGSA-N
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Patent
US06852865B2

Procedure details

2-Methylaziridine (3.6 ml, 51 mmol) was added to a 10% aqueous KOH solution (30 ml) and cooled in an ice bath for 30 min. To this solution p-toluenesulfonyl chloride (9.9 g, 52 mmol) was added rapidly while maintaining the temperature below 4° C. The resulting mixture was stirred for 30 min at 0° C., then stirred at room temperature overnight. The white precipitate was washed multiple times with cold water and dried under vacuum. The washed product was dissolved in hot petroleum ether and allowed to crystallize at 0° C., yielding colorless crystals (6.3 g, 57% yield).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][NH:3]1.[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1>[OH-].[K+]>[CH3:1][CH:2]1[CH2:4][N:3]1[S:11]([C:8]1[CH:9]=[CH:10][C:5]([CH3:15])=[CH:6][CH:7]=1)(=[O:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
CC1NC1
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 4° C
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The white precipitate was washed multiple times with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The washed product was dissolved in hot petroleum ether
CUSTOM
Type
CUSTOM
Details
to crystallize at 0° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1N(C1)S(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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